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molecular formula C15H16 B8564140 2,5-Dimethyl-2'-methylbiphenyl CAS No. 76708-72-0

2,5-Dimethyl-2'-methylbiphenyl

Cat. No. B8564140
M. Wt: 196.29 g/mol
InChI Key: JNSXQCXLNYLQQS-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

2-Chloro-p-xylene (56 mg, 0.40 mmol) reacted with 2-methylphenylboronic acid (82 mg, 0.60 mmol) using 2.5/5.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and Cs2CO3 (391 mg, 1.20 mmol) in 1,2-dioxane at 100° C. to give the title compound (63 mg, 80%): 1H-NMR (300 MHz, CDCl3): δ 7.12-7.18 (m, 6H), 6.97 (s, 1H), 2.37 (s, 3H), 2.10 (s, 3H), 2.05 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 141.74, 141.45, 135.77, 134.86, 132.60, 129.94, 129.72, 129.65, 129.26, 127.81, 127.02, 125.47, 20.92, 19.81, 19.28. GC/MS(EI): m/z 196 (M+).
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
391 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCCCO1>[CH3:9][C:3]1[CH:4]=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
56 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C)C
Name
Quantity
82 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Cs2CO3
Quantity
391 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1OCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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